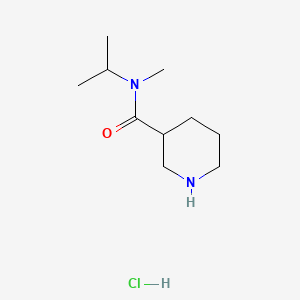
2-(Propoxymethyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propoxymethyl)pyrimidine-4-carboxylic acid: is an organic compound characterized by a pyrimidine ring substituted with a propoxymethyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propoxymethyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrimidine-4-carboxylic acid.
Alkylation: The pyrimidine-4-carboxylic acid is subjected to alkylation using propoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2-(Propoxymethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The propoxymethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-(Propoxymethyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Propoxymethyl)pyrimidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The propoxymethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-4-carboxylic acid: Lacks the propoxymethyl group, resulting in different chemical properties and reactivity.
2-Methylpyrimidine-4-carboxylic acid: Contains a methyl group instead of a propoxymethyl group, affecting its biological activity and applications.
2-(Methoxymethyl)pyrimidine-4-carboxylic acid: Similar structure but with a methoxymethyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-(Propoxymethyl)pyrimidine-4-carboxylic acid is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(propoxymethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-14-6-8-10-4-3-7(11-8)9(12)13/h3-4H,2,5-6H2,1H3,(H,12,13) |
InChI Key |
KCHQXALAGDEQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)
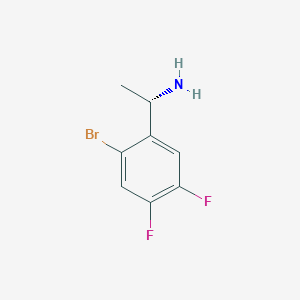
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)
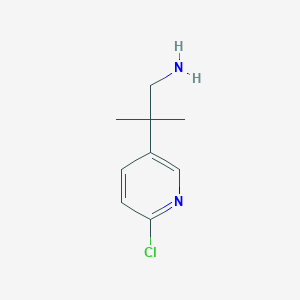
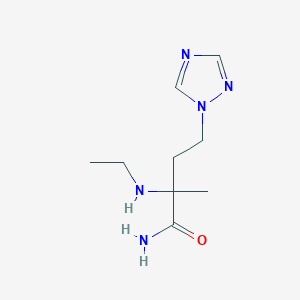
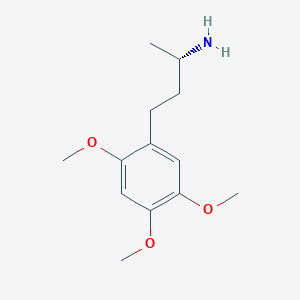

![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
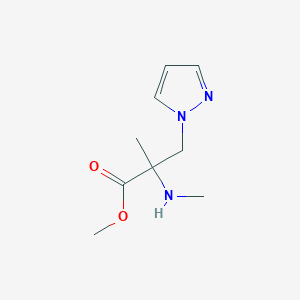
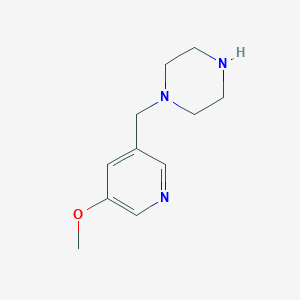
![3-[(Oxolan-3-yl)methyl]pyrrolidine](/img/structure/B13541246.png)
![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)
